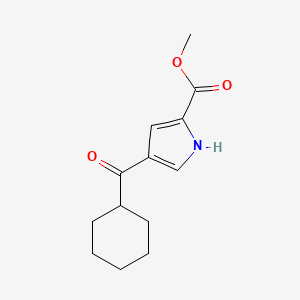

methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate

Description

Methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate is a pyrrole-based ester derivative characterized by a cyclohexanecarbonyl group at the 4-position of the pyrrole ring and a methyl ester at the 2-position. Pyrrole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their aromaticity and functional group versatility . For instance, methyl 1-benzyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate (68% yield) was synthesized via palladium-catalyzed carbonylation, demonstrating the feasibility of introducing cyclohexanecarbonyl groups into pyrrole scaffolds .

Properties

IUPAC Name |

methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-13(16)11-7-10(8-14-11)12(15)9-5-3-2-4-6-9/h7-9,14H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCVMRKPTWIDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate typically involves the reaction of cyclohexanecarbonyl chloride with methyl 1H-pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve methyl 1H-pyrrole-2-carboxylate in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add cyclohexanecarbonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

Reduction: Reduction typically yields alcohols or amines, depending on the specific reaction conditions.

Substitution: Substitution reactions can produce a variety of derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate serves as a scaffold for the development of new pharmaceuticals. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. For instance, research has shown that derivatives of this compound can exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes.

Catalysis

The compound has been utilized in photocatalytic reactions, particularly for decarboxylative alkylations. Studies indicate that using triphenylphosphine and sodium iodide under blue light irradiation can generate alkyl radicals essential for organic synthesis. This application highlights its role in developing more sustainable synthetic pathways in organic chemistry.

Medicinal Chemistry

Research into N-heterocyclic hybrid entities has demonstrated that compounds like this compound can be synthesized to create new molecular hybrids with diverse biological activities. These hybrids have shown promise in therapeutic applications, such as anti-cancer and anti-inflammatory agents.

A study assessed the binding affinity of this compound with specific enzymes related to metabolic pathways. The findings indicated that the compound exhibited moderate to high affinity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Synthetic Pathways

Research focused on synthesizing this compound through various methods, including the reaction of cyclohexanecarbonyl chloride with pyrrole derivatives. The results showed efficient yields and highlighted the versatility of this compound in creating derivatives for further biological testing.

Mechanism of Action

The mechanism of action of methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexanecarbonyl group can enhance the compound’s binding affinity and specificity, while the pyrrole ring can participate in various chemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural Differences

| Compound Name | Substituents at Pyrrole Positions | Key Functional Groups |

|---|---|---|

| Methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate | 4: Cyclohexanecarbonyl; 2: Methyl ester | Ester, ketone |

| (S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(phenyl)methyl)-1H-pyrrole-2-carboxylate (3c) | 4: Isoxazole-phenyl-amino; 2: Methyl ester | Isoxazole, amino, ester |

| Methyl 1-benzyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate | 1: Benzyl; 4: Cyclohexanecarbonyl; 2: Methyl ester | Benzyl-protected, ketone, ester |

| Ethyl 4-chloro-1H-pyrrole-2-carboxylate | 4: Chloro; 2: Ethyl ester | Halogen, ester |

| Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | 4: Formyl; 1: Methyl; 2: Methyl ester | Aldehyde, ester |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The cyclohexanecarbonyl group (electron-withdrawing) at position 4 may reduce pyrrole ring electron density compared to compounds with amino or alkyl groups (electron-donating), affecting reactivity in electrophilic substitutions .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Key Observations :

- Melting Points : Compounds with rigid aromatic substituents (e.g., 3c) exhibit higher melting points (106–108°C) compared to aliphatic analogs, likely due to enhanced crystallinity .

- Spectral Confirmation : HRMS and ¹³C NMR are standard for verifying molecular weight and substituent environments. For example, compound 3c showed HRMS (ESI-TOF) m/z [M + Na]⁺: 462.1099 (calc.), 462.0992 (obs.) .

Biological Activity

Methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate, identified by its CAS number 477848-90-1, is a pyrrole derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a cyclohexanecarbonyl group and a methyl ester at the carboxylate position. Its molecular formula is , with a molecular weight of approximately 235.28 g/mol. The unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness with a minimum inhibitory concentration (MIC) of 7.8 µg/ml against Staphylococcus species.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 7.8 |

| Escherichia coli | TBD |

| Bacillus subtilis | TBD |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Research suggests that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets, such as enzymes and receptors. The cyclohexanecarbonyl group may enhance binding affinity and specificity, while the pyrrole ring can participate in various chemical interactions crucial for biological activity.

Interaction Studies

Studies focusing on the compound's binding affinity with biological targets have indicated potential therapeutic applications. These investigations are essential for understanding the compound's efficacy and safety in medical contexts .

Case Studies and Research Findings

A notable case study involved the synthesis of derivatives based on this compound, which revealed enhanced biological activity compared to the parent compound. For example, modifications to the pyrrole structure led to compounds with improved potency against specific cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves acylation of the pyrrole ring. A two-step approach is often employed: (1) Protection of the pyrrole nitrogen (e.g., using ethyl or methyl groups) to direct reactivity, followed by (2) Friedel-Crafts acylation with cyclohexanecarbonyl chloride. Key parameters include:

- Temperature : Maintain <0°C during acylation to minimize side reactions.

- Catalyst : Use Lewis acids like AlCl₃ or FeCl₃ to activate the acylating agent.

- Solvent : Anhydrous dichloromethane or toluene ensures optimal reaction efficiency.

Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the ester product. Yield optimization (~60–75%) requires strict control of moisture and stoichiometry .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies protons on the pyrrole ring (δ 6.5–7.0 ppm) and cyclohexanecarbonyl methylene groups (δ 1.2–2.0 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) and ketone (δ ~210 ppm).

- IR : Stretching bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) validate functional groups.

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å) and confirms regioselectivity of acylation. Hydrogen-bonding networks (N–H···O) in the crystal lattice can influence solubility and stability .

Q. What strategies improve solubility for biological studies, given the compound’s hydrophobic cyclohexanecarbonyl moiety?

- Methodological Answer :

- Salt Formation : Convert the free base to a hydrochloride salt (e.g., analogous to ), enhancing aqueous solubility.

- Co-solvents : Use DMSO or PEG-400 in buffer systems (≤10% v/v) to maintain compound stability.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrrole nitrogen, which hydrolyze in vivo .

Advanced Research Questions

Q. What functionalization strategies at the pyrrole nitrogen or cyclohexanecarbonyl group enhance biological activity?

- Methodological Answer :

- N-Substitution : Replace the hydrogen on pyrrole-N with alkyl/aryl groups (e.g., methyl, benzyl) via Mitsunobu or Ullmann coupling. This modulates electron density and steric effects, impacting receptor binding.

- Carbonyl Modifications : Reduce the ketone to an alcohol (NaBH₄) or convert to a thioester (Lawesson’s reagent) to alter metabolic stability.

- Cross-Coupling : Suzuki-Miyaura reactions at the pyrrole C-5 position introduce bioisosteres (e.g., pyridine rings) for improved pharmacokinetics .

Q. How do computational methods (e.g., DFT) aid in understanding electronic structure and reactivity?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO). High HOMO density on the pyrrole ring predicts electrophilic attack sites.

- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic (pyrrole C-3) and electrophilic (ketone carbonyl) centers.

- Solvent Effects : PCM models simulate solvation energy, guiding solvent selection for reactions .

Q. How can conflicting biological activity data across studies be resolved through experimental design?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability via HPLC purity checks (>98%).

- Dose-Response Curves : Perform 8-point IC₅₀ assays in triplicate to minimize outliers.

- Metabolic Stability Testing : Compare liver microsome half-lives (human vs. rodent) to explain species-specific discrepancies .

Q. What intermolecular interactions (e.g., Hirshfeld surface analysis) govern crystallization, and how do they impact physicochemical properties?

- Methodological Answer :

- Hirshfeld Analysis : Quantify close contacts (e.g., O···H, 25%; N···H, 15%) using CrystalExplorer. Dominant N–H···O hydrogen bonds (d~2.8 Å) stabilize the crystal lattice.

- Impact on Solubility : Strong intermolecular H-bonding reduces solubility in apolar solvents but enhances thermal stability (Tₘ >150°C).

- Polymorphism Screening : Vapor diffusion with ethanol/water mixtures identifies metastable forms with altered dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.